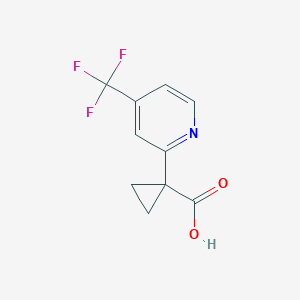
6-フルオロ-2-メトキシニコチノニトリル
概要
説明
6-Fluoro-2-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol. It is characterized by a fluorine atom at the 6th position, a methoxy group at the 2nd position, and a nitrile group at the 3rd position on the pyridine ring. This compound is a white solid with a melting point of 100.2°C and is typically stored at 2-8°C.
科学的研究の応用
6-Fluoro-2-methoxynicotinonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
作用機序
Target of Action
The primary target of 6-Fluoro-2-methoxynicotinonitrile is the enzyme dihydroorotate dehydrogenase . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .
Mode of Action
6-Fluoro-2-methoxynicotinonitrile interacts with its target, dihydroorotate dehydrogenase, by inhibiting its function . This inhibition disrupts the normal biosynthesis of pyrimidine nucleotides, leading to a decrease in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate .
Biochemical Pathways
The inhibition of dihydroorotate dehydrogenase by 6-Fluoro-2-methoxynicotinonitrile affects the de novo biosynthetic pathway leading to uridine 5′-monophosphate . This disruption has downstream effects on the synthesis of RNA and DNA, as these molecules require pyrimidine nucleotides for their formation .
Result of Action
The molecular and cellular effects of 6-Fluoro-2-methoxynicotinonitrile’s action include a significant reduction in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This depletion can lead to cell death, as observed in cultured human colon tumor cells exposed to the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-methoxynicotinonitrile. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methoxynicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynicotinonitrile as the starting material.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of 6-Fluoro-2-methoxynicotinonitrile is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion and minimize by-products.
化学反応の分析
Types of Reactions: 6-Fluoro-2-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: 6-Fluoro-2-methoxynicotinic acid or 6-Fluoro-2-methoxynicotinamide.
Reduction: 6-Fluoro-2-methoxynicotinamine.
Substitution: Various derivatives depending on the nucleophile used.
類似化合物との比較
2-Methoxynicotinonitrile
6-Fluoronicotinonitrile
2-Fluoronicotinonitrile
3-Fluoronicotinonitrile
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
6-fluoro-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBPBGLVBBEGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855956 | |
| Record name | 6-Fluoro-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339175-72-2 | |
| Record name | 6-Fluoro-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)







